

# In Vitro Characterization of Rosiptor's Enzymatic Activity: A Technical Guide

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#### For Immediate Release

VANCOUVER, British Columbia – This technical guide provides an in-depth analysis of the in vitro enzymatic characterization of **Rosiptor** (AQX-1125), an allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular pharmacology of this compound.

**Rosiptor** was developed as a potential anti-inflammatory agent.[1] Its mechanism of action is centered on the activation of SHIP1, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] By enhancing SHIP1's phosphatase activity, **Rosiptor** aims to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in inflammatory cell signaling.

## **Quantitative Data Summary**

The in vitro efficacy of **Rosiptor** as a SHIP1 activator has been quantified across several key parameters. The following table summarizes the available data for easy comparison.

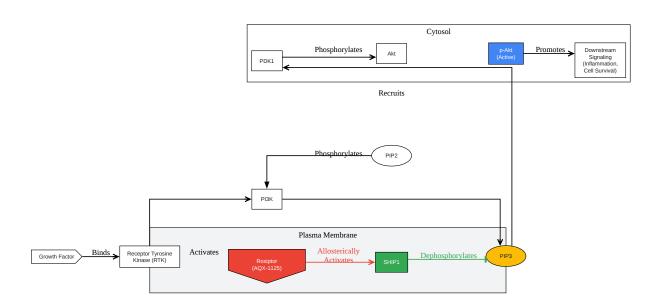


Parameter	Value	Assay Type	Source
SHIP1 Catalytic Activity Increase	~28% at 100 μM	Enzymatic Assay (Malachite Green)	[4]
~20% at 300 μM	Enzymatic Assay (Malachite Green)	[5]	
kcat/KM Ratio Increase	~1.118-fold	Enzymatic Kinetics	
Akt Phosphorylation Inhibition	Concentration- dependent decrease	Cellular Assay (Western Blot) in MOLT-4 cells (SHIP1- proficient)	
No effect	Cellular Assay (Western Blot) in Jurkat cells (SHIP1- deficient)		•
Binding Affinity	Weak binding to SHIP1	Scintillation Proximity Assay	

# **Signaling Pathway**

The PI3K/Akt signaling pathway is a critical cascade in cell survival, proliferation, and inflammatory responses. SHIP1 acts as a crucial negative regulator of this pathway. The following diagram illustrates the mechanism of action of **Rosiptor** within this pathway.





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Caption: **Rosiptor** activates SHIP1, enhancing the conversion of PIP3 to PIP2, thereby downregulating the PI3K/Akt signaling pathway.

## **Experimental Protocols**

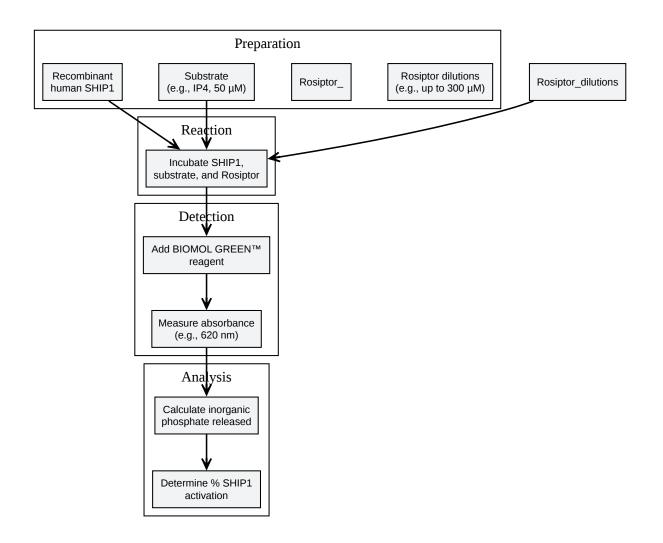
Detailed methodologies for the key in vitro experiments are provided below.



# SHIP1 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP1 by measuring the amount of inorganic phosphate released from its substrate.

Experimental Workflow:



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Caption: Workflow for determining SHIP1 enzymatic activity using a malachite green-based assay.

#### Methodology:

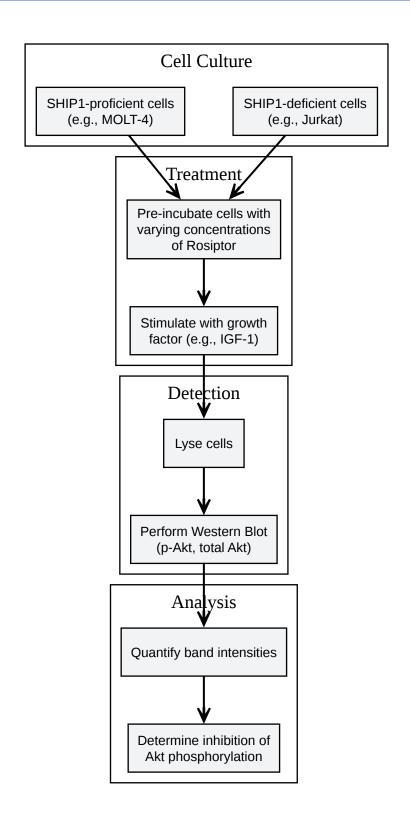
- · Reagents:
  - Recombinant human SHIP1 enzyme (and SHIP1ΔC2 mutant for control).
  - Substrate: 1,3,4,5-inositol-tetrakisphosphate (IP4) at a concentration of 50 μM.
  - Rosiptor (AQX-1125) at various concentrations.
  - $\circ$  BIOMOL GREEN<sup>™</sup> reagent for phosphate detection.
  - Assay buffer.
- Procedure: a. Recombinant SHIP1 enzyme is incubated with the IP4 substrate in the presence of varying concentrations of **Rosiptor** or vehicle control. b. The reaction is allowed to proceed for a defined period at a controlled temperature. c. The reaction is stopped, and the BIOMOL GREEN™ reagent is added. d. The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (typically around 620 nm). e. The percentage of SHIP1 activation is calculated by comparing the phosphate released in the presence of **Rosiptor** to the vehicle control.

## **Cellular Akt Phosphorylation Assay**

This cell-based assay determines the functional consequence of SHIP1 activation by measuring the phosphorylation status of Akt, a downstream target in the PI3K pathway.

**Experimental Workflow:** 





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Caption: Workflow for assessing the effect of **Rosiptor** on Akt phosphorylation in cells.



#### Methodology:

- Cell Lines:
  - SHIP1-proficient cell line (e.g., MOLT-4).
  - SHIP1-deficient cell line (e.g., Jurkat) as a negative control.
- Procedure: a. Cells are cultured to an appropriate density. b. Cells are pre-incubated with various concentrations of Rosiptor or vehicle control for a specified time (e.g., 30 minutes).
   c. Cells are then stimulated with a growth factor, such as Insulin-like Growth Factor 1 (IGF-1), to induce the PI3K/Akt pathway. d. Following stimulation, cells are lysed, and protein concentrations are determined. e. Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated Akt (e.g., p-Akt S473) and total Akt (as a loading control). f. Band intensities are quantified to determine the effect of Rosiptor on Akt phosphorylation.

### Conclusion

The in vitro characterization of **Rosiptor** demonstrates its activity as a modest allosteric activator of SHIP1. The provided data and protocols offer a framework for the continued investigation of SHIP1 activators and their potential therapeutic applications. Although clinical development of **Rosiptor** was discontinued due to a lack of efficacy in Phase 3 trials, the in vitro findings remain valuable for the scientific community exploring the modulation of the PI3K/Akt signaling pathway.

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